4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a thiadiazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine: A designer drug related to the piperazine class.
N-{[(3-chlorophenyl)]-4-(dibenzo[b,f][1,4]thiazepin-11-yl)}piperazine-1-carboxamide: Known for its antimicrobial properties.
Uniqueness
4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole moiety, in particular, contributes to its potential as a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C15H17ClN6O2S |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C15H17ClN6O2S/c16-11-2-1-3-12(8-11)21-4-6-22(7-5-21)15(24)17-9-13(23)19-14-20-18-10-25-14/h1-3,8,10H,4-7,9H2,(H,17,24)(H,19,20,23) |
InChI Key |
WTEALEIOBXRWQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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